molecular formula C15H21NO4 B15096412 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid

Cat. No.: B15096412
M. Wt: 279.33 g/mol
InChI Key: CBZWIHRCBSXMOG-UHFFFAOYSA-N
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Description

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group attached to a hexanoic acid backbone via a carbonyl and amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid typically involves the reaction of 2-ethoxybenzoic acid with hexamethylenediamine under specific conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2-ethoxybenzoic acid and the amino group of hexamethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analogue with similar structural features but lacking the ethoxyphenyl group.

    2-{[(2-Chlorobenzyl)oxy]carbonyl}aminohexanoic acid: A related compound with a chlorobenzyl group instead of an ethoxyphenyl group.

Uniqueness

6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

6-[(2-ethoxybenzoyl)amino]hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-2-20-13-9-6-5-8-12(13)15(19)16-11-7-3-4-10-14(17)18/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,16,19)(H,17,18)

InChI Key

CBZWIHRCBSXMOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCCCC(=O)O

Origin of Product

United States

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